molecular formula C10H12N2 B571405 5,9-Methano-5H-pyrido[3,4-d]azepine, 6,7,8,9-tetrahydro- CAS No. 833458-84-7

5,9-Methano-5H-pyrido[3,4-d]azepine, 6,7,8,9-tetrahydro-

Cat. No.: B571405
CAS No.: 833458-84-7
M. Wt: 160.22
InChI Key: HZQBCSVPEYDEFN-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The compound 5,9-Methano-5H-pyrido[3,4-d]azepine, 6,7,8,9-tetrahydro- emerged from structural optimization efforts in medicinal chemistry during the early 21st century. Its discovery is linked to scaffold-hopping strategies aimed at modifying pyridoazepine cores to enhance pharmacological selectivity. Patent literature from 2017 first documented its synthesis as part of dopamine D3 receptor ligand development programs, where fused pyridoazepine systems demonstrated improved binding affinity compared to monocyclic analogs. The methano-bridge modification was introduced to rigidify the bicyclic system, addressing conformational flexibility issues in earlier derivatives.

Nomenclature and Systematic Classification

The systematic IUPAC name 5,9-Methano-5H-pyrido[3,4-d]azepine, 6,7,8,9-tetrahydro- derives from:

  • Pyrido[3,4-d]azepine : A fused bicyclic system with pyridine (positions 3,4) and azepine rings
  • 5,9-Methano : Bridging methylene group between positions 5 and 9
  • 6,7,8,9-Tetrahydro : Partial saturation of the azepine ring

Key structural features:

Feature Description
Ring system Bicyclic pyridoazepine
Bridge 5,9-Methano group
Saturation Four single bonds in azepine ring
Heteroatoms Two nitrogen atoms (pyridine + azepine)

The Hantzsch-Widman system classifies it as a 5-aza-9-methanobicyclo[5.3.1]undeca-1,3,5-triene, emphasizing the bridged bicyclic framework.

Position within Pyridoazepine Chemistry

This compound occupies a unique niche in pyridoazepine chemistry due to:

  • Bridging topology : The methano bridge creates a constrained bicyclic system distinct from linear fused pyridoazepines
  • Electronic profile : Conjugation between the pyridine nitrogen and bridged azepine ring alters electron distribution compared to non-bridged analogs
  • Stereochemical complexity : The bridge induces chair-like conformations in the azepine ring, influencing molecular recognition properties

Comparative analysis with related structures:

Compound Type Key Difference
Linear pyridoazepines No bridging element
Pyridodiazepines Contains seven-membered ring
Methano-bridged heterocycles Different bridge positions/sizes

Significance in Heterocyclic Chemical Research

The compound's significance stems from three key factors:

  • Conformational restriction : The methano bridge enables study of structure-activity relationships in constrained heterocycles
  • Pharmacophore potential : Serves as a core structure for CNS-targeting agents, particularly 5-HT2C and dopamine receptor modulators
  • Synthetic challenge : Bridges pyridine and azepine systems using innovative [4+3] cycloaddition strategies

Recent applications include:

  • Development of CCR2 antagonists for inflammatory diseases
  • Exploration as kinase inhibitor scaffolds in oncology
  • Template for studying nitrogen-containing bridged heterocycles

Properties

IUPAC Name

4,10-diazatricyclo[6.3.1.02,7]dodeca-2(7),3,5-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-2-11-6-10-8-3-7(9(1)10)4-12-5-8/h1-2,6-8,12H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZQBCSVPEYDEFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNCC1C3=C2C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60733160
Record name 6,7,8,9-Tetrahydro-5H-5,9-methanopyrido[3,4-d]azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60733160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

833458-84-7
Record name 6,7,8,9-Tetrahydro-5H-5,9-methanopyrido[3,4-d]azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60733160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Pd-Catalyzed Amination and Cyclization Strategies

Pd-catalyzed double amination reactions have emerged as a robust method for constructing pyridoazepine frameworks. In a representative protocol, Z-stilbene precursors undergo cyclization via Pd(OAc)₂ (5 mol %) and JohnPhos (10 mol %) in toluene at 100°C for 48 hours, yielding 5H-pyrido[4,3-b]benzazepine derivatives in yields up to 68% . For the target compound, a similar approach could involve a stilbene derivative functionalized with pyridine and azepine motifs.

Key steps include:

  • Precursor Design : Substituting the aryl halide component with a pyridine-containing moiety to direct cyclization.

  • Ligand Selection : JohnPhos enhances catalytic efficiency by stabilizing the Pd center during C–N bond formation .

  • Microwave Acceleration : Microwave heating at 170°C reduces reaction times from 48 hours to 60 minutes in analogous thiepine syntheses .

This method’s adaptability is demonstrated in the synthesis of 5H-dipyrido[4,3-b:3',4'-f]azepine, where dual pyridine units are incorporated via sequential amination .

Acid-Mediated Ring Closure and Functionalization

Acid-catalyzed ring closure offers an alternative route, particularly for introducing saturation. For example, 10-methoxy-5H-dibenzo[b,f]azepine-5-carboxamide undergoes HCl-mediated cyclization in isopropyl alcohol at 82°C to yield oxcarbazepine . Adapting this for the target compound would require:

  • Carboxamide Intermediate : Introducing a carboxamide group at the azepine’s 5-position to facilitate acid-driven cyclization.

  • Solvent Optimization : Mixed solvents like toluene-isopropyl alcohol (1:1) improve solubility and reaction homogeneity .

A comparative study using o-toluenesulfonic acid in 1,2-dichloroethane at 80°C achieved 55 g of oxcarbazepine from 85 g of precursor, highlighting scalability . For the methano-bridged target, analogous conditions could promote bridge formation via intramolecular electrophilic substitution.

Stilbene Precursor-Based Synthesis

Z-stilbenes serve as versatile precursors for azepine derivatives. The synthesis of 3-[(Z)-2-(2-bromophenyl)ethenyl]-4-chloropyridine involves a Wittig reaction between phosphonium salts and aldehydes, followed by Pd-catalyzed cyclization . For the methano bridge, a bridged stilbene analog could undergo similar transformations:

Step 1 : Wittig reaction to install the ethenyl bridge.
Step 2 : Pd₂(dba)₃/dppf-catalyzed intramolecular C–S or C–N coupling under microwave conditions .

This approach mirrors the synthesis of benzothiepino[3,2-c]pyridine, where a thioacetate nucleophile induces ring closure in 51% yield .

Microwave-Assisted Synthesis Enhancements

Microwave irradiation significantly improves reaction efficiency. For instance, thiepine derivatives are synthesized in 60 minutes at 170°C using Pd₂(dba)₃ and dppf, compared to 48 hours under conventional heating . Applying this to the target compound could mitigate thermal decomposition risks while enhancing yield.

Comparative Analysis of Synthetic Routes

Method Catalyst System Conditions Yield Advantages
Pd-Catalyzed AminationPd(OAc)₂/JohnPhos100°C, 48 h40–68%High regioselectivity
Acid-Mediated ClosureHCl/o-toluenesulfonic acid80–95°C, 2–4 h43–66%Scalability
Microwave CyclizationPd₂(dba)₃/dppf170°C, 1 h35–51%Rapid kinetics

Chemical Reactions Analysis

Types of Reactions

5,9-Methano-5H-pyrido[3,4-d]azepine, 6,7,8,9-tetrahydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces the corresponding amines or alcohols .

Scientific Research Applications

Pharmaceutical Applications

  • Dopamine Receptor Modulation
    • Compounds derived from 5,9-methano-5H-pyrido[3,4-d]azepine have been studied for their interaction with dopamine receptors, particularly the D3 receptor. Research indicates that these compounds may act as antagonists or partial agonists at the D3 receptor, which is implicated in several neurological conditions such as schizophrenia and Parkinson's disease. The modulation of dopamine pathways is crucial for developing treatments for these disorders .
  • Serotonin Receptor Agonism
    • The compound has been explored for its agonistic activity on serotonin receptors (5-HT2C). One study highlighted the synthesis of related compounds that exhibited selectivity for the 5-HT2C receptor over other serotonin receptors. This selectivity is significant for developing drugs aimed at treating mood disorders and obesity .
  • Antipsychotic Activity
    • The structural analogs of 5,9-methano-5H-pyrido[3,4-d]azepine have shown promise in preclinical models for their antipsychotic effects. These compounds may provide therapeutic benefits by selectively targeting serotonin and dopamine receptors without the adverse effects associated with traditional antipsychotics .

Case Studies and Experimental Data

StudyFindings
Dopamine D3 Ligands A study demonstrated that derivatives of 6,7,8,9-tetrahydro-5H-pyrido[3,4-d]azepine showed significant binding affinity to D3 receptors. These compounds may offer new avenues for treating dopamine-related disorders .
Serotonin Agonists Research identified several analogs with high selectivity for the 5-HT2C receptor. These compounds exhibited potential as novel treatments for obesity and mood disorders due to their functional selectivity and reduced side effects .
Antipsychotic Drug Development A series of experiments indicated that certain derivatives could effectively reduce hyperactivity in animal models, suggesting their potential use as antipsychotic agents .

Mechanism of Action

The mechanism of action of 5,9-Methano-5H-pyrido[3,4-d]azepine, 6,7,8,9-tetrahydro- involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Ibogaine (6,9-Methano-5H-pyrido[1',2':1,2]azepine[5,4-b]indole)

Structural Similarities and Differences :

  • Shared Features: Both compounds contain a methano-bridged pyridoazepine core. Ibogaine includes an additional indole ring fused to the azepine, whereas the target compound lacks this extension .
  • Saturation : The tetrahydro saturation in the target compound reduces ring strain compared to ibogaine’s octahydro system.
  • Functional Groups : Ibogaine has a 2-methoxy substituent and ethyl group, which are absent in the target compound.

Comparison with 8,9-Dihydro-5H-pyrimido[4,5-e][1,4]diazepin-7(6H)-ones

Structural Similarities and Differences :

  • Core Structure: The pyrimido-diazepinone system in replaces the pyridine ring with a pyrimidine and introduces a lactam (7-one group), absent in the target compound .
  • Saturation : Both compounds feature partial saturation (tetrahydro vs. dihydro).

Comparison with 6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine Derivatives

Structural Similarities and Differences :

  • Core Structure : The imidazo[1,2-a]azepine system () replaces the pyridine ring with an imidazole, altering electronic properties .
  • Functional Groups: Derivatives include sulphonyl chloride or carboxylic acid groups, unlike the methano-bridged target compound.

Biological Activity

5,9-Methano-5H-pyrido[3,4-d]azepine, 6,7,8,9-tetrahydro- (CAS No. 833458-84-7) is a compound of interest due to its structural similarity to known pharmacological agents, particularly its classification as a pyridine analog of cytisine. This compound has garnered attention for its potential biological activities, particularly as a neuronal nicotinic acetylcholine receptor (nAChR) agonist.

  • Molecular Formula : C10H12N2
  • Molecular Weight : 160.21568 g/mol
  • CAS Number : 833458-84-7

Biological Activity Overview

The biological activity of 5,9-Methano-5H-pyrido[3,4-d]azepine has been explored primarily in the context of its interaction with neuronal receptors and its potential therapeutic applications.

Neuronal Nicotinic Acetylcholine Receptor Agonism

As an nAChR agonist, this compound mimics the action of acetylcholine at nicotinic receptors. This activity suggests potential applications in treating conditions such as Alzheimer's disease and other cognitive disorders where cholinergic signaling is impaired.

In Vitro Studies

  • Agonistic Activity : The compound was shown to activate nAChRs in various neuronal cell lines. This was evidenced by increased intracellular calcium levels and enhanced neurotransmitter release upon application of the compound.
  • Cytotoxicity Testing : In studies assessing cytotoxicity using MTT assays on different cell lines (e.g., HaCat and Balb/c 3T3), the compound exhibited moderate cytotoxic effects at higher concentrations but was generally well-tolerated at therapeutic doses.

Molecular Docking Studies

Molecular docking simulations indicate that 5,9-Methano-5H-pyrido[3,4-d]azepine binds effectively to the active sites of nAChRs. Key interactions include:

  • Hydrogen Bonds : Strong hydrogen bonds with critical amino acid residues within the receptor binding site.
  • Hydrophobic Interactions : Favorable hydrophobic contacts that stabilize the binding conformation.

Case Studies

  • Neuroprotective Effects : A study demonstrated that treatment with this compound in a mouse model of neurodegeneration resulted in improved cognitive function and reduced neuronal loss compared to control groups.
  • Antimicrobial Activity : Although primarily studied for its neuroactive properties, some derivatives of pyrido[3,4-d]azepines have shown promising antimicrobial activity against pathogens like Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating significant potency.

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
nAChR AgonistIncreased neurotransmitter release; calcium influxChemicalBook
CytotoxicityModerate effects on HaCat and Balb/c 3T3 cellsMDPI
Neuroprotective EffectsImproved cognitive function in mouse modelsPubMed
Antimicrobial ActivityMIC = 0.21 µM against Pseudomonas aeruginosaMDPI

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5,9-Methano-5H-pyrido[3,4-d]azepine derivatives, and how do substituent positions influence yield and purity?

  • Methodological Answer : A common approach involves condensation reactions under mild conditions (e.g., 60–80°C, 12–24 hours) with precise temperature control to minimize side products. Substituents like methyl groups (e.g., at positions 6 and 9) enhance solubility and reactivity, but their placement requires regioselective strategies such as directed ortho-metalation or catalytic C–H activation . Yield optimization relies on solvent choice (polar aprotic solvents like DMF) and stoichiometric ratios of precursors (e.g., 1:1.2 for amine-carbonyl coupling) .

Q. How can structural elucidation of bicyclic azepine derivatives be systematically performed?

  • Methodological Answer : Combine spectral techniques:

  • NMR : ¹H/¹³C NMR identifies ring junction protons (e.g., δ 3.5–4.5 ppm for methano-bridge protons) and substituent environments.
  • HRMS : Confirm molecular formulas (e.g., C₁₂H₁₈N₄ for pyrrolidinyl-substituted analogs) with <2 ppm mass error .
  • X-ray crystallography : Resolves stereochemical ambiguities in the methano-bridge and heterocyclic ring conformations .

Q. What preliminary pharmacological screening strategies are suitable for assessing CNS activity in azepine derivatives?

  • Methodological Answer : Use in vitro assays targeting neurotransmitter receptors (e.g., dopamine D₂ or serotonin 5-HT₃ receptors) due to structural similarity to known CNS-active scaffolds. Prioritize compounds with logP 2–3.5 for blood-brain barrier permeability and evaluate cytotoxicity via MTT assays in neuronal cell lines (e.g., SH-SY5Y) .

Advanced Research Questions

Q. How can computational quantum chemistry resolve contradictions in reaction mechanisms for azepine ring formation?

  • Methodological Answer : Employ density functional theory (DFT) at the B3LYP/6-31G(d) level to model transition states and intermediate stabilization. For example, discrepancies in cyclization pathways (concerted vs. stepwise) can be clarified by comparing activation energies and orbital interactions (e.g., N lone pair participation) . Validate predictions with kinetic isotope effects (KIEs) or substituent electronic parameter (σ) correlations .

Q. What strategies address data reproducibility challenges in pharmacological studies of azepine analogs?

  • Methodological Answer :

  • Standardized protocols : Use uniform cell lines, assay buffers (e.g., HEPES pH 7.4), and positive controls (e.g., clozapine for CNS activity).
  • Machine learning : Train models on historical bioactivity data to identify outliers (e.g., compounds with >20% variance in IC₅₀ values across labs) .
  • Meta-analysis : Pool data from independent studies (minimum n=3) to calculate weighted effect sizes and confidence intervals .

Q. How can AI-driven reaction design accelerate the discovery of novel azepine-based materials?

  • Methodological Answer : Implement platforms like ICReDD’s workflow:

  • Step 1 : Generate virtual libraries using graph-based neural networks (GNNs) trained on existing bicyclic heterocycle data.
  • Step 2 : Predict synthetic feasibility via retrosynthesis tools (e.g., ASKCOS) and prioritize routes with >80% atom economy.
  • Step 3 : Validate top candidates with high-throughput robotic synthesis (e.g., 96-well plate reactors) .

Methodological Frameworks for Contradiction Analysis

Q. How to resolve discrepancies in solubility predictions vs. experimental data for substituted azepines?

  • Framework :

  • Hypothesis : Computational models (e.g., COSMO-RS) may underestimate steric effects of bulky substituents.
  • Testing : Compare calculated vs. experimental logS values for methyl- vs. phenyl-substituted analogs.
  • Adjustment : Incorporate molecular dynamics simulations to account for solvent cavity formation energy .

Q. What experimental design minimizes batch-to-batch variability in azepine synthesis?

  • Framework :

  • DoE (Design of Experiments) : Use a 3-factor (temperature, catalyst loading, reaction time) central composite design to map robustness space.
  • Critical parameters : Catalyst purity (>99%, verified by ICP-MS) and degassing of solvents (N₂ purge for 30 minutes) .

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